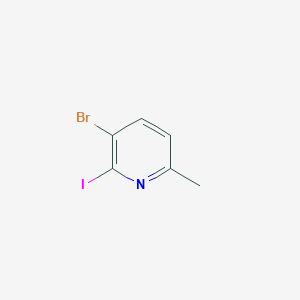

3-bromo-2-iodo-6-methylpyridine

Description

Significance of Halogenated Pyridines in Contemporary Organic Synthesis

Halogenated pyridines are crucial intermediates and building blocks in modern organic synthesis. The presence of one or more halogen atoms on the pyridine (B92270) ring significantly influences its chemical behavior, enhancing its utility in a variety of chemical transformations. These compounds serve as versatile precursors for the introduction of other functional groups through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The carbon-halogen bond in these pyridines provides a reactive handle for constructing new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex molecular architectures. This reactivity is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The regioselective functionalization of the pyridine ring is often dictated by the position and nature of the halogen substituents, allowing for precise control over the synthetic outcome.

Strategic Importance of Multifunctional Pyridine Scaffolds in Chemical Research

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds found in biologically active compounds and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is often crucial for molecular recognition and binding to biological targets. When the pyridine core is further functionalized with multiple substituents, including halogens, it gives rise to multifunctional scaffolds with tailored properties.

These scaffolds are of strategic importance in medicinal chemistry for the development of new therapeutic agents. The spatial arrangement and electronic nature of the substituents on the pyridine ring can be systematically varied to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Beyond pharmaceuticals, multifunctional pyridine scaffolds are integral to the design of ligands for catalysis, organic light-emitting diodes (OLEDs), and other advanced materials.

Overview of the Academic Research Landscape for Dihalogenated Methylpyridines

The academic research landscape for dihalogenated methylpyridines is rich and varied, with a strong focus on their synthesis and application in cross-coupling chemistry. The presence of two different halogen atoms, such as bromine and iodine, on the same pyridine ring offers opportunities for selective and sequential reactions. The differential reactivity of the C-I and C-Br bonds, with the former being more reactive in typical palladium-catalyzed cross-coupling reactions, allows for a stepwise introduction of different substituents.

For instance, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the functionalization of dihalogenated pyridines. organic-chemistry.orglibretexts.org Research has demonstrated that in molecules containing both bromo and iodo substituents, the Sonogashira coupling can be directed selectively to the iodo-substituted position. libretexts.org Similarly, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is extensively used to form new carbon-carbon bonds with these substrates. beilstein-journals.org

The synthesis of dihalogenated methylpyridines often involves multi-step sequences, starting from readily available pyridine precursors. Common strategies include electrophilic halogenation, diazotization of aminopyridines followed by Sandmeyer-type reactions, and directed ortho-metalation followed by quenching with an electrophilic halogen source. The regioselectivity of these reactions is a key area of investigation, often guided by the directing effects of existing substituents on the pyridine ring.

Contextualizing 3-bromo-2-iodo-6-methylpyridine within Pyridine Chemical Space

This compound is a specific example of a dihalogenated methylpyridine that embodies the chemical principles and synthetic potential discussed above. Its structure features a pyridine ring substituted with a methyl group at the 6-position, a bromine atom at the 3-position, and an iodine atom at the 2-position.

The presence of both bromine and iodine atoms provides two distinct reactive sites for sequential functionalization. The C-I bond is generally more susceptible to oxidative addition to a low-valent palladium catalyst compared to the C-Br bond. This reactivity difference can be exploited to selectively perform a cross-coupling reaction at the 2-position, leaving the bromine at the 3-position available for a subsequent transformation. This orthogonal reactivity makes this compound a valuable building block for the synthesis of highly substituted pyridine derivatives with precise control over the substitution pattern.

The methyl group at the 6-position can also influence the reactivity of the pyridine ring through steric and electronic effects. It can potentially direct metallation reactions to the adjacent 5-position and can also be a site for further functionalization.

Compound Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1227579-03-4 bldpharm.com |

| Molecular Formula | C₆H₅BrIN uni.lu |

| InChI | InChI=1S/C6H5BrIN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 uni.lu |

| InChIKey | IWMWNOSXGFQADU-UHFFFAOYSA-N uni.lu |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 297.92 g/mol | uni.lu |

| Monoisotopic Mass | 296.86502 Da | uni.lu |

| XlogP (predicted) | 2.6 | uni.lu |

| Form | Solid or liquid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-iodo-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMWNOSXGFQADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Iodo 6 Methylpyridine

Regioselective Halogenation Strategies for Pyridine (B92270) Nuclei

The inherent electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions and often yield mixtures of regioisomers. nih.govchemrxiv.orgnsf.gov Consequently, specialized strategies are necessary to achieve controlled halogenation.

Direct Bromination and Iodination Protocols on Methylpyridine Precursors

Direct halogenation of pyridine precursors is often challenging due to the electronic mismatch of the π-deficient ring for EAS processes. nih.gov Such reactions frequently necessitate severe conditions, like the use of elemental halides in the presence of strong Brønsted or Lewis acids at high temperatures, which can limit substrate scope and lead to poor regioselectivity. chemrxiv.orgnsf.gov

For instance, the direct bromination of methylpyridines in fuming sulfuric acid has been reported, highlighting the aggressive conditions required. nih.gov Iodination is often even more difficult. One approach to improve reactivity involves the formation of a more reactive pyridinium (B92312) salt. For example, while using lithium bromide (LiBr) alone for bromination may result in low yields, combining it with triflic acid (TfOH) can significantly improve the outcome. nih.gov A similar strategy can be applied for iodination using lithium iodide (LiI) and TfOH, although it may require higher temperatures and longer reaction times. nih.gov

Sequential Halogenation via Activated Pyridine Intermediates (e.g., N-Oxides)

A widely employed strategy to overcome the inherent low reactivity of the pyridine nucleus is through the formation of pyridine N-oxides. nih.govnih.gov The N-oxide group is electron-donating, activating the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.govnih.gov This activation allows for halogenation under much milder conditions. nih.gov

The general sequence involves:

Oxidation: The parent pyridine is converted to its N-oxide.

Halogenation: The N-oxide is treated with a halogenating agent, leading to regioselective installation of a halogen, often at the 2-position. nih.gov

Reduction: The N-oxide is subsequently reduced back to the pyridine, leaving the halogen in place.

This methodology provides a practical route to various 2-halo-substituted pyridines, which are valuable pharmaceutical intermediates. nih.gov For a dihalogenated compound like 3-bromo-2-iodo-6-methylpyridine, this could involve halogenating a 6-methylpyridine N-oxide precursor, followed by a second halogenation step, potentially after the N-oxide has been removed and another directing group has been installed.

Precursor Synthesis and Functionalization Pathways Leading to this compound

The synthesis of the target compound is critically dependent on the strategic choice and manipulation of a suitable starting material.

Derivatization of 6-Methylpyridine Precursors

The logical starting point for the synthesis is a 6-methylpyridine derivative. The synthesis often proceeds in a stepwise fashion, introducing one functional group at a time to carefully control the regiochemistry. For example, a related compound, 3-bromo-2-chloro-6-methylpyridine, is synthesized from a 6-methylpyridine precursor, indicating that sequential halogenation is a viable pathway. sigmaaldrich.com

A potential route could start with 6-methylpyridine, first introducing a directing group to facilitate the installation of the first halogen, followed by modification or replacement of that group to allow for the introduction of the second halogen.

Exploitation of Hydroxyl or Amino Groups in Directed Halogenation

Electron-donating groups, such as hydroxyl (-OH) and amino (-NH2), are powerful directing groups in pyridine chemistry. researchgate.net They strongly activate the ring towards electrophilic substitution, primarily at the ortho and para positions. The reactivity of these activated pyridines decreases in the order of amino > hydroxy > methoxy. researchgate.net

A synthetic strategy for this compound could involve a precursor like 2-amino-6-methylpyridine (B158447) or 3-hydroxy-6-methylpyridine. researchgate.netmdpi.com For example, starting with 3-hydroxy-6-methylpyridine, bromination could be directed to the 2-position. researchgate.net The resulting 2-bromo-3-hydroxy-6-methylpyridine could then be subjected to iodination. Alternatively, an amino group can be used as a directing group and later removed via a Sandmeyer-type reaction after guiding the halogens to the desired positions. The synthesis of various pyridine derivatives has been successfully achieved using 5-bromo-2-methylpyridin-3-amine (B1289001) as a precursor in palladium-catalyzed cross-coupling reactions, demonstrating the utility of amino-pyridines as versatile intermediates. mdpi.com

Optimization of Reaction Conditions and Yield for Synthetic Efficiency

Achieving a high yield of the final product requires careful optimization of each synthetic step. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are frequently used in the synthesis of complex pyridines, and their optimization is well-documented. mdpi.comresearchgate.net For instance, in a Suzuki reaction, the combination of a specific palladium catalyst like Pd(dppf)Cl2 with a base such as K2CO3 in a mixed solvent system can significantly increase yields. researchgate.net

In halogenation reactions, the choice of halogenating agent is crucial. N-halosuccinimides (NCS, NBS) are often used for mild chlorination and bromination. chemrxiv.orgresearchgate.net The solvent can also play a significant role; reactions conducted in acetonitrile (B52724) can differ in outcome compared to those in carbon tetrachloride. researchgate.net For challenging iodinations, a combination of an iodide salt with an acid promoter at elevated temperatures has proven effective. nih.gov

The table below summarizes optimized conditions for related pyridine functionalization reactions, which can inform the synthesis of this compound.

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference |

| Bromination | 2-Phenylpyridine | NBS, TFA, CH2Cl2, 60 °C | 3-Bromo-2-phenylpyridine | - | chemrxiv.org |

| Iodination | Pyridine Derivative | LiI (4.0 equiv), TfOH (1.0 equiv), 120 °C | Iodinated Pyridine | Good | nih.gov |

| Chlorination | Imidazo[1,2-a]pyridine | NaClO2 (2 mmol), AcOH (2 mmol), 80 °C | 3-Chloro-imidazo[1,2-a]pyridine | 85% | nih.gov |

| Suzuki Coupling | 4-Bromo-2-methylpyridine | Phenylboronic acid, Pd(dppf)Cl2, K2CO3, Microwave 120 °C | 2-Methyl-4-phenylpyridine | 81% | researchgate.net |

| Bromination | 2-Aminopyridine | NBS (1 equiv), CH2Cl2, rt | 2-Amino-5-bromopyridine | 95% | researchgate.net |

Impact of Solvent Systems and Temperature Control on Regioselectivity

The regioselective synthesis of this compound is critically dependent on the careful control of reaction parameters, with solvent systems and temperature playing pivotal roles. The synthesis of a closely related compound, 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974), provides significant insights into these effects. In a documented procedure, the conversion of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) to its 2-iodo analogue is achieved through a halogen exchange reaction.

The choice of solvent is crucial in facilitating the dissolution of reactants and influencing the reactivity of the nucleophilic iodide source. In the synthesis of the aforementioned nitropyridine derivative, propionitrile (B127096) was employed as the solvent. This polar aprotic solvent is well-suited for this transformation as it can dissolve the sodium iodide (NaI) salt and the pyridine substrate, while remaining relatively inert to the reaction conditions. The use of a high-boiling point solvent like propionitrile allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for the halogen exchange.

Temperature control is another key factor in achieving high regioselectivity and yield. The reaction to form 3-bromo-2-iodo-4-methyl-5-nitropyridine was conducted at 80 °C for one hour. This elevated temperature likely provides the necessary energy to promote the nucleophilic aromatic substitution of the chloro group at the 2-position by the iodide ion. Lower temperatures might lead to incomplete reaction, while excessively high temperatures could promote side reactions or decomposition of the starting material or product. The precise temperature profile is therefore a critical parameter to optimize for the synthesis of this compound.

A summary of the reaction conditions for the synthesis of the related 3-bromo-2-iodo-4-methyl-5-nitropyridine is presented in the table below, which can serve as a starting point for the development of a protocol for the target compound.

| Parameter | Value |

| Starting Material | 3-bromo-2-chloro-4-methyl-5-nitropyridine |

| Iodinating Agent | Sodium Iodide (NaI) |

| Solvent | Propionitrile |

| Temperature | 80 °C |

| Reaction Time | 1 hour |

Evaluation of Catalyst Systems and Stoichiometric Reagent Selection

The selection of appropriate catalysts and stoichiometric reagents is paramount in directing the halogenation of pyridine rings to achieve the desired 2,3-dihalo-6-methylpyridine substitution pattern. The synthesis can be approached either by iodination of 3-bromo-6-methylpyridine or by bromination of 2-iodo-6-methylpyridine.

In the case of iodination of a bromopyridine, various iodinating agents can be considered. While molecular iodine (I₂) can be used, it is often less reactive and may require an activating agent or harsh conditions. More reactive electrophilic iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are often preferred for the iodination of aromatic systems. tcichemicals.com The choice of reagent can significantly impact the regioselectivity of the reaction. For instance, the use of NIS in the presence of a catalytic amount of a Brønsted or Lewis acid can enhance its electrophilicity and promote iodination at the most electron-rich positions of the pyridine ring.

For the synthesis of the related 3-bromo-2-iodo-4-methyl-5-nitropyridine, a combination of sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl) was utilized. In this system, NaI serves as the iodide source, and TMSCl likely acts as an activator, possibly by reacting with any residual water or by interacting with the pyridine nitrogen, thereby influencing the electronic properties of the ring and facilitating the halogen exchange.

Catalytic methods for the direct C-H halogenation of pyridines are also an area of active research. Palladium-catalyzed C-H iodination using molecular iodine as the oxidant has been explored, with the mechanism potentially proceeding through either a Pd(II)/Pd(IV) cycle or a redox-neutral electrophilic cleavage pathway. nih.gov The directing group on the pyridine ring plays a crucial role in these catalytic systems, guiding the palladium catalyst to a specific C-H bond. For the synthesis of this compound, a directing group at a suitable position could potentially enable a regioselective C-H iodination at the 2-position of 3-bromo-6-methylpyridine.

The following table provides a comparative overview of different iodinating systems that could be evaluated for the synthesis of this compound.

| Reagent System | Type | Potential Advantages |

| I₂ | Stoichiometric | Readily available, low cost |

| N-Iodosuccinimide (NIS) | Stoichiometric | Higher reactivity than I₂, milder conditions |

| Iodine Monochloride (ICl) | Stoichiometric | Highly reactive electrophilic iodine source |

| NaI / TMSCl | Stoichiometric | Effective for halogen exchange reactions |

| Pd(OAc)₂ / I₂ | Catalytic | Potential for direct C-H functionalization |

Novel Synthetic Approaches and One-Pot Strategies for this compound

Recent advances in synthetic organic chemistry have led to the development of novel and more efficient strategies for the construction of highly substituted heterocycles. These approaches, including halogen dance rearrangements and tandem reaction sequences, offer promising avenues for the synthesis of this compound.

Halogen Dance Rearrangements in Pyridine Systems

The halogen dance (HD) rearrangement is a fascinating and synthetically useful transformation in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.org This reaction is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps. clockss.org The driving force for the rearrangement is the formation of a more thermodynamically stable organometallic intermediate.

In the context of pyridine chemistry, the halogen dance has been employed to access substitution patterns that are difficult to achieve through classical methods. youtube.com For the synthesis of this compound, a potential strategy would involve a halogen dance rearrangement starting from a different dihalopyridine isomer. For example, treatment of a 3-bromo-X-6-methylpyridine (where X is a halogen at a different position) with a strong base like lithium diisopropylamide (LDA) could induce a halogen dance, leading to the formation of a lithiated intermediate at the 2-position, which could then be trapped with an iodine electrophile.

The success of a halogen dance rearrangement is influenced by several factors, including the nature of the base, the solvent, the temperature, and the specific halogen atoms involved. The lability of the carbon-halogen bond (C-I > C-Br > C-Cl) plays a crucial role, with iodine being more prone to migration than bromine.

Tandem Reaction Sequences for Expedited Synthesis

A potential tandem approach for the synthesis of this compound could involve a one-pot dihalogenation of 6-methylpyridine. While direct and highly regioselective dihalogenation of a simple pyridine is challenging, a carefully designed sequence of reactions could achieve this. For instance, a one-pot process could involve the initial regioselective bromination of 6-methylpyridine, followed by a directed metalation and subsequent iodination.

Multicomponent reactions (MCRs) also offer a powerful tool for the rapid construction of polysubstituted pyridines. ijpsonline.comnih.gov While a direct MCR leading to this compound has not been reported, the development of new MCRs that incorporate halogenated building blocks could provide a future pathway to this and other complex pyridine derivatives.

Mechanistic Investigations and Reactivity Profiles of 3 Bromo 2 Iodo 6 Methylpyridine

Competitive Reactivity of Bromo and Iodo Substituents on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences the reactivity of its substituents. researchgate.net In 3-bromo-2-iodo-6-methylpyridine, the presence of two different halogens at positions 2 and 3 leads to distinct chemical behaviors, primarily governed by the electronic and steric environment of each substituent.

Differential Lability of Halogen Atoms in Cross-Coupling Reactions

In the realm of transition metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a critical determinant of reactivity. The generally accepted trend for halogen lability is I > Br > Cl > F, which is inversely correlated with their respective carbon-halogen bond dissociation energies. researchgate.net For this compound, the carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond. This inherent difference in bond strength allows for selective functionalization at the 2-position.

The position of the halogen on the pyridine ring also plays a significant role. Halogens at the C2 and C4 positions are generally more reactive towards oxidative addition in palladium-catalyzed reactions due to the electronic influence of the nitrogen atom. nih.govnih.gov In the case of this compound, the iodo group is situated at the more activated C2 position, further enhancing its lability compared to the bromo group at C3. This pronounced reactivity difference enables chemists to selectively introduce a substituent at the C2 position while leaving the C-Br bond intact for subsequent transformations.

Nucleophilic Aromatic Substitution Mechanisms at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the electron-deficient 2- and 4-positions. uoanbar.edu.iq The reaction proceeds through a stepwise mechanism involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.

For this compound, the C2 position is more susceptible to nucleophilic attack than the C3 position. The electron-withdrawing nature of the adjacent nitrogen atom and the better leaving group ability of iodide compared to bromide facilitate the SNAr reaction at the C2 position. However, it is worth noting that traditional SNAr reactions on 3-halopyridines can be challenging. acs.org The electronic environment at C3 is less favorable for nucleophilic attack compared to the ortho and para positions relative to the ring nitrogen. uoanbar.edu.iq

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential, site-selective cross-coupling reactions, allowing for the controlled and stepwise introduction of different functionalities.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org In the case of this compound, the reaction can be performed with high selectivity at the C2 position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, an aryl or vinyl group can be introduced via coupling with a corresponding boronic acid or ester, leaving the bromine atom at the C3 position untouched. beilstein-journals.orgnih.gov This initial coupling takes advantage of the greater reactivity of the C-I bond. The resulting 3-bromo-2-aryl-6-methylpyridine can then be subjected to a second Suzuki-Miyaura coupling to introduce another substituent at the C3 position, providing access to di-substituted pyridine derivatives.

Table 1: Suzuki-Miyaura Coupling Reactions of Halogenated Pyridines

| Starting Material | Coupling Partner | Catalyst System | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Mono-, di-, and tri-arylated pyridines | Substitution occurs sequentially, allowing for isolation of partially substituted products. beilstein-journals.org | beilstein-journals.org |

| 2,4-dibromopyridine | p-fluorophenyl boronic acid | Pd₂(dba)₃ / various ligands | 2-aryl-4-bromopyridine or 4-aryl-2-bromopyridine | Site-selectivity is dependent on the catalyst system (mononuclear vs. nanoparticulate Pd). acs.org | acs.org |

Heck and Sonogashira Coupling for Olefination and Alkynylation

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions can be selectively performed on this compound. The Heck reaction allows for the introduction of an olefinic substituent, while the Sonogashira coupling introduces an alkyne. The higher reactivity of the C-I bond ensures that these transformations occur preferentially at the C2 position.

For instance, a chemoselective Sonogashira coupling can be achieved to synthesize 2-alkynyl-3-bromo-6-methylpyridines. rsc.org These intermediates are valuable for the synthesis of more complex heterocyclic systems. The choice of catalyst, such as a palladium complex with a suitable phosphine (B1218219) ligand and a copper(I) co-catalyst, is crucial for achieving high yields and selectivity.

Table 2: Heck and Sonogashira Coupling of Dihalogenated Heteroarenes

| Starting Material | Reagent | Reaction Type | Catalyst System | Product | Key Observation | Reference |

|---|---|---|---|---|---|---|

| 3,5-dibromo-2,6-dichloropyridine | Terminal alkynes | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | Mono-, di-, tri-, and tetra-alkynylated pyridines | Chemoselective synthesis is possible under optimized conditions. rsc.org | rsc.org |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be applied to this compound to introduce a wide range of amino groups. Again, the reaction is expected to proceed with high selectivity at the more reactive C2 position. By employing a suitable palladium precursor and a bulky electron-rich phosphine ligand, the C-I bond can be selectively activated to couple with primary or secondary amines, anilines, or other nitrogen nucleophiles. chemspider.comresearchgate.net

The resulting 3-bromo-2-amino-6-methylpyridine derivatives are important intermediates in medicinal chemistry. The remaining bromine at the C3 position can be further functionalized using another cross-coupling reaction, demonstrating the synthetic utility of the sequential functionalization approach.

Table 3: Buchwald-Hartwig Amination of Bromopyridines

| Starting Material | Amine | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOBuᵗ | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

Negishi and Stille Coupling Methodologies

The Negishi and Stille cross-coupling reactions are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds. wikipedia.org The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, while the Stille coupling utilizes an organostannane reagent. wikipedia.orgresearchgate.net Both methodologies are renowned for their functional group tolerance and broad substrate scope, making them indispensable tools for the synthesis of complex molecules. researchgate.netorganic-chemistry.org

In the context of dihalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds is a key consideration. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards the initial oxidative addition step in the catalytic cycles of both Negishi and Stille reactions. wikipedia.org This reactivity difference (C-I > C-Br >> C-Cl) allows for selective functionalization at the C-2 position, where the iodine atom is located, while leaving the C-3 bromine atom intact for subsequent transformations.

While the principles of these reactions are well-established for a wide range of halopyridines, a detailed survey of the scientific literature reveals a lack of specific examples employing this compound as the substrate for either Negishi or Stille coupling reactions. Although the expected outcome would be a highly selective coupling at the 2-position, specific data on reaction conditions, catalyst systems, coupling partners, and isolated yields for this particular compound are not extensively reported.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenches

Halogen-metal exchange is a fundamental organometallic reaction used to generate organolithium or organomagnesium reagents from organic halides. nih.govnih.gov This transformation is particularly useful for creating nucleophilic carbon centers that can then react with a wide variety of electrophiles. The reaction rate is heavily dependent on the halogen, following the general trend I > Br > Cl. tcnj.edu

This chemoselectivity is directly applicable to this compound. Treatment of this compound with one equivalent of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C or lower) is expected to result in a selective exchange of the iodine atom. tcnj.edu This process would generate the lithiated intermediate, (3-bromo-6-methylpyridin-2-yl)lithium, leaving the bromine atom at the C-3 position untouched.

This newly formed organolithium species is a potent nucleophile and can be "quenched" by adding an electrophile (E+) to the reaction mixture. This would result in the formation of a new carbon-electrophile bond at the C-2 position, yielding a 2-substituted-3-bromo-6-methylpyridine derivative.

Table 1: Expected Products from Halogen-Metal Exchange and Electrophilic Quench

| Electrophile (E+) | Reagent Example | Expected Product |

|---|---|---|

| Proton (H+) | H₂O | 3-bromo-6-methylpyridine |

| Methyl (CH₃+) | CH₃I | 3-bromo-2,6-dimethylpyridine |

| Carbonyl | (CH₃)₂CO (Acetone) | 2-(3-bromo-6-methylpyridin-2-yl)propan-2-ol |

This table represents the theoretically expected products based on established reactivity patterns. Specific experimental data, including yields and optimized conditions for this compound, are not available in the reviewed literature.

Directed Ortho-Metalation (DoM) Strategies with this compound

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, guiding deprotonation to a nearby ortho-position. wikipedia.orgorganic-chemistry.org This method provides access to aryllithium intermediates that are often complementary to those formed via halogen-metal exchange.

For this compound, the pyridine nitrogen atom is the most potent intrinsic directing group. harvard.edu However, both positions ortho to the nitrogen (C-2 and C-6) are already substituted with an iodine and a methyl group, respectively. Therefore, a standard DoM reaction at these positions is not feasible.

Other functional groups on the ring, such as halogens, are generally considered weak directing groups. organic-chemistry.org While there are protons available at the C-4 and C-5 positions, their deprotonation via a DoM strategy would be challenging. The high reactivity of the C-I bond means that halogen-metal exchange is a much faster and more kinetically favorable process than direct deprotonation of a ring proton when using strong bases like alkyllithiums. harvard.edu Furthermore, the electron-deficient nature of the pyridine ring can sometimes lead to competitive nucleophilic addition of the organolithium reagent rather than deprotonation. harvard.edu

A comprehensive search of chemical literature and databases indicates that specific studies focusing on directed ortho-metalation strategies for this compound have not been reported. The inherent reactivity of the C-I bond towards organolithium reagents makes halogen-metal exchange the predominant and more predictable reaction pathway.

Architectural and Synthetic Utility of 3 Bromo 2 Iodo 6 Methylpyridine As a Building Block

Construction of Complex Pyridine-Fused Heterocyclic Architectures

The unique arrangement of the bromo and iodo substituents in 3-bromo-2-iodo-6-methylpyridine offers a platform for the synthesis of a variety of pyridine-fused heterocyclic systems. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for initial selective reaction at the 2-position, followed by a subsequent reaction at the 3-position. This regioselectivity is crucial for the controlled construction of fused rings.

For instance, a plausible synthetic route to furo[3,2-b]pyridines could involve an initial Sonogashira coupling of this compound with a terminal alkyne at the 2-position. The resulting 2-alkynyl-3-bromo-6-methylpyridine intermediate could then undergo an intramolecular cyclization, such as a base- or metal-catalyzed hydroalkoxylation or a related annulation reaction, to form the furan (B31954) ring fused to the pyridine (B92270) core. The specific reaction conditions would be critical in directing the desired cyclization pathway.

Similarly, the synthesis of thieno[3,2-b]pyridines can be envisioned. An initial nucleophilic substitution of the iodo group with a sulfur nucleophile, or a palladium-catalyzed coupling with a thiol equivalent, would yield a 2-thio-substituted pyridine. Subsequent intramolecular cyclization, potentially via a condensation reaction or a metal-catalyzed C-S bond formation involving the bromine at the 3-position, would lead to the formation of the thiophene (B33073) ring.

The construction of pyrrolo[3,2-b]pyridines could be achieved through a similar stepwise approach. A Buchwald-Hartwig amination at the 2-position with a suitable amine, followed by an intramolecular C-N bond formation, would furnish the fused pyrrole (B145914) ring. The choice of the amine and the specific conditions for the cyclization step would be key to the successful synthesis of these heterocycles. While direct literature examples for this compound are not prevalent, the synthesis of such fused systems from analogous dihalogenated pyridines is well-documented, suggesting the high potential of this specific building block. nih.gov

Modular Synthesis of Multi-functionalized Pyridine Derivatives

The differential reactivity of the two halogen atoms in this compound makes it an ideal substrate for the modular and regioselective synthesis of multi-functionalized pyridine derivatives. This step-wise functionalization allows for the precise installation of various substituents at the 2- and 3-positions of the pyridine ring.

Palladium-catalyzed cross-coupling reactions are the primary tools for the functionalization of this dihalopyridine. Due to the weaker C-I bond, the initial coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction, is expected to occur selectively at the 2-position. This allows for the introduction of an aryl, vinyl, or alkynyl group at this position while leaving the bromine atom at the 3-position intact for subsequent transformations.

The resulting 2-substituted-3-bromo-6-methylpyridine is itself a versatile intermediate that can undergo a second cross-coupling reaction to introduce a different functional group at the 3-position. This sequential approach provides access to a wide array of 2,3-disubstituted-6-methylpyridines with diverse functionalities. For example, a Suzuki coupling at the 2-position followed by a Sonogashira coupling at the 3-position would yield a 2-aryl-3-alkynyl-6-methylpyridine. This modularity is highly valuable in medicinal chemistry and materials science for the rapid generation of compound libraries for screening and optimization. nih.govmdpi.com

The following table illustrates the potential for sequential cross-coupling reactions:

| Step | Reaction Type | Position | Reactant | Product |

| 1 | Suzuki Coupling | C2 | Arylboronic acid | 2-Aryl-3-bromo-6-methylpyridine |

| 2 | Sonogashira Coupling | C3 | Terminal alkyne | 2-Aryl-3-alkynyl-6-methylpyridine |

| 1 | Stille Coupling | C2 | Organostannane | 2-Substituted-3-bromo-6-methylpyridine |

| 2 | Buchwald-Hartwig Amination | C3 | Amine | 2,3-Disubstituted-6-methylpyridine |

Design and Synthesis of Precursors for Advanced Organic Materials (Emphasis on structural scaffolds)

The rigid and planar structure of the pyridine ring, combined with the ability to introduce various functional groups through the bromo and iodo handles, makes this compound an attractive starting material for the design and synthesis of precursors for advanced organic materials. The resulting multi-functionalized pyridines and pyridine-fused heterocycles can serve as key structural scaffolds for materials with interesting photophysical and electronic properties.

One area of application is in the development of organic light-emitting diodes (OLEDs) . Bipyridine and terpyridine ligands are known to form stable complexes with metal ions like iridium(III) and ruthenium(II), which are used as phosphorescent emitters in OLEDs. The modular synthesis of functionalized bipyridines from this compound, as described in the previous section, would allow for the fine-tuning of the electronic properties of the resulting metal complexes, leading to optimized emission colors and efficiencies. For example, a Suzuki coupling could be used to link two pyridine units together, forming a bipyridine scaffold with tailored substituents. nih.gov

Furthermore, the extended π-conjugated systems that can be constructed from this building block are relevant for applications in organic electronics . The synthesis of pyridine-fused heterocycles and poly-aryl pyridines can lead to materials with high charge carrier mobilities, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to control the substitution pattern on the pyridine core allows for the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient organic electronic devices.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Iodo 6 Methylpyridine and Its Synthetic Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regiochemical Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3-bromo-2-iodo-6-methylpyridine. acs.org ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the substituents on the pyridine (B92270) ring.

In the ¹H NMR spectrum of a related compound, 3-bromo-2-methylpyridine, the protons on the pyridine ring exhibit distinct chemical shifts that are influenced by the electronic effects of the bromine and methyl substituents. chemicalbook.com For this compound, the introduction of the iodine atom at the 2-position would further shift the signals of the neighboring protons. The methyl group protons at the 6-position would likely appear as a singlet in the upfield region of the spectrum. The two aromatic protons on the pyridine ring would appear as doublets, with their coupling constant providing information about their relative positions.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. acs.org The carbon atoms directly bonded to the electronegative bromine and iodine atoms would be significantly deshielded, appearing at lower field. The chemical shift of the methyl carbon would be found in the typical aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.5 - 7.8 (d) | C-2 (Iodo-substituted): 100 - 110 |

| H-5 | 7.2 - 7.5 (d) | C-3 (Bromo-substituted): 120 - 130 |

| CH₃ | 2.4 - 2.6 (s) | C-4: 135 - 145 |

| C-5: 125 - 135 | ||

| C-6 (Methyl-substituted): 155 - 165 | ||

| CH₃: 20 - 25 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.gov In the positive ion mode, this compound would likely be observed as the protonated molecule, [M+H]⁺. uni.lu The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the confirmation of the molecular formula C₆H₅BrIN. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be clearly visible in the mass spectrum, aiding in the identification of the compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The electron ionization (EI) mode in GC-MS typically leads to extensive fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the iodine and bromine atoms, as well as the methyl group. The fragmentation pattern can help to confirm the positions of the substituents on the pyridine ring. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Notes |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 297.8723 | High-resolution mass would confirm the elemental composition. |

| ESI-MS | [M+Na]⁺ | 319.8542 | Adduct with sodium ions. uni.lu |

| GC-MS (EI) | M⁺ | 296.8650 | Molecular ion. |

| GC-MS (EI) | [M-I]⁺ | 170.96 | Loss of the iodine atom. |

| GC-MS (EI) | [M-Br]⁺ | 217.96 | Loss of the bromine atom. |

| GC-MS (EI) | [M-CH₃]⁺ | 281.85 | Loss of the methyl group. |

m/z = mass-to-charge ratio

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" spectrum that is unique to the compound and allows for the identification of its functional groups. nih.govresearchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-H bonds of the methyl group. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the methyl group would be observed around 2950-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

The pyridine ring itself has several characteristic vibrational modes, including ring stretching and deformation vibrations. cdnsciencepub.comcdnsciencepub.com The positions of these bands are sensitive to the nature and position of the substituents. The C-N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net The C-Br and C-I stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands are associated with vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric stretching vibrations of the pyridine ring are expected to give rise to strong Raman signals.

Table 3: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl C-H Stretch | 2950 - 3000 | 2950 - 3000 |

| Pyridine Ring Stretch | 1550 - 1600 | 1550 - 1600 (strong) |

| Methyl C-H Bend | 1375 - 1450 | 1375 - 1450 |

| C-Br Stretch | 500 - 650 | 500 - 650 |

| C-I Stretch | 450 - 600 | 450 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.

For aromatic compounds like this compound, the most common electronic transitions are π → π* and n → π* transitions. libretexts.orgwikipedia.org The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital, are generally less intense and occur at longer wavelengths. libretexts.org

The presence of the bromine and iodine atoms, as well as the methyl group, will influence the energy of these transitions and thus the λmax values. Halogen substituents can cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions due to their ability to donate electron density to the π system through resonance. The polarity of the solvent can also affect the position of the absorption bands. wikipedia.org For instance, n → π* transitions typically undergo a hypsochromic shift (blue shift) in polar solvents. libretexts.org

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 200 - 280 | > 5,000 |

| n → π* | 270 - 350 | < 2,000 |

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the methyl group relative to the ring. wikipedia.org It would also provide accurate measurements of the C-Br and C-I bond lengths, which can be correlated with their reactivity. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. acs.org While pyridine itself crystallizes in an orthorhombic system, the substitution pattern of this compound will determine its specific crystal system and space group. wikipedia.org

Table 5: Anticipated Structural Parameters from X-ray Crystallography for this compound

| Parameter | Anticipated Value |

|---|---|

| C-C bond lengths (ring) | ~1.38 - 1.40 Å |

| C-N bond lengths (ring) | ~1.33 - 1.35 Å |

| C-Br bond length | ~1.88 - 1.92 Å |

| C-I bond length | ~2.08 - 2.12 Å |

| C-C (methyl) bond length | ~1.50 - 1.54 Å |

| Bond angles within ring | ~118° - 122° |

| Crystal System | To be determined |

| Space Group | To be determined |

Computational and Quantum Chemical Studies on 3 Bromo 2 Iodo 6 Methylpyridine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov This method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to analyze its electronic structure. semanticscholar.org

For 3-bromo-2-iodo-6-methylpyridine, a DFT calculation, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a theoretical investigation. mdpi.comresearchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. For instance, a study on 3-bromo-2-hydroxypyridine (B31989) employed the B3LYP/6-311++G(d,p) level of theory to identify its most stable geometry by performing a potential energy surface scan. mdpi.comresearchgate.netnih.gov A similar approach for this compound would yield crucial data on its structural parameters.

Table 1: Predicted Structural Parameters for a Substituted Pyridine (B92270) (Illustrative Example) Note: The following data is for 3-bromo-2-hydroxypyridine and is provided as an example of typical DFT calculation outputs. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.894 | |

| C-O | 1.347 | |

| C-N | 1.338 | C-N-C: 116.4 |

| C-C | 1.385 - 1.403 |

Data adapted from a study on 2-Bromo-3-hydroxy-6-Methyl Pyridine. nih.gov

Frontier Molecular Orbital (FMO) Theory: Elucidation of HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uni.lu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. semanticscholar.orgscispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. mdpi.comnih.gov

For this compound, FMO analysis would reveal the distribution of these frontier orbitals. The location of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO's position would highlight the probable sites for nucleophilic attack. In a study of 3-bromo-2-hydroxypyridine, the HOMO was found to be delocalized over the pyridine ring, while the LUMO was also of a π* character, indicating that π-π* transitions are likely. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Gap (Illustrative Example) Note: This data is for 3-bromo-2-hydroxypyridine and serves as an example. The values for this compound would differ.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.467 |

| LUMO | -0.682 |

| HOMO-LUMO Gap | 6.785 |

Data adapted from a study on 3-bromo-2-hydroxypyridine. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net This technique is invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive behavior towards electrophiles and nucleophiles. mdpi.com

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. Regions of positive potential (blue) signify electron deficiency and are the likely targets for nucleophiles. Green areas represent neutral potential. mdpi.com

For this compound, an MEP analysis would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The areas around the halogen atoms (bromine and iodine) would also be of interest, as halogens can exhibit dual reactivity. A study on aminopyridine derivatives demonstrated how MEP analysis could predict the susceptibility of the ring nitrogen to N-oxidation. researchgate.net Similarly, an investigation of 3-bromo-2-hydroxypyridine used MEP to identify electron-rich and electron-deficient zones. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation Studies

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive entities that correspond to Lewis structures (bonds, lone pairs, and core orbitals). mdpi.comnih.gov This method provides detailed insights into the electronic structure, including charge transfer, hyperconjugative interactions, and intermolecular bonding. nih.gov

NBO analysis quantifies the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The strength of these interactions is estimated using second-order perturbation theory. These donor-acceptor interactions are crucial for understanding the stability of the molecule and the nature of its bonding.

In the case of this compound, NBO analysis would elucidate the nature of the carbon-halogen bonds, the electronic environment of the pyridine ring, and the hyperconjugative effects of the methyl group. A computational study on 6-amino-3-bromo-2-methylpyridine (B189396), for instance, would employ NBO analysis to examine the electronic density distribution on atoms and bonds. rsc.org

Prediction of Spectroscopic Parameters and Their Validation Against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating these properties and comparing them with experimental data, the accuracy of the computational model can be validated, and a detailed assignment of the spectral features can be achieved.

DFT calculations can compute the vibrational frequencies and intensities of a molecule. These theoretical frequencies are often scaled by an empirical factor to improve their agreement with experimental spectra. This process aids in the definitive assignment of complex vibrational spectra. For example, a study on 6-amino-3-bromo-2-methylpyridine would involve computing the FT-IR and FT-Raman spectra and comparing them with experimental recordings to validate the molecular structure and vibrational modes. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States for Pyridine Functionalization

Computational modeling provides a powerful avenue to investigate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed mechanism and predict the regioselectivity and stereoselectivity of a reaction.

For the functionalization of this compound, computational studies could be employed to model various reactions, such as Suzuki or Stille cross-coupling reactions, which are common for halogenated pyridines. These calculations would involve locating the transition state structures for each step of the catalytic cycle. The energy barriers associated with these transition states would reveal the rate-determining step of the reaction and help in optimizing reaction conditions.

While specific computational studies on the reaction mechanisms of this compound are not readily found, the general methodology has been successfully applied to a wide range of organic reactions, providing deep mechanistic insights. For instance, understanding the relative reactivity of the C-Br and C-I bonds in cross-coupling reactions would be a key outcome of such a study.

Future Directions and Emerging Research Avenues in the Chemistry of 3 Bromo 2 Iodo 6 Methylpyridine

Development of Sustainable and Green Synthetic Routes Utilizing 3-bromo-2-iodo-6-methylpyridine

The principles of green chemistry are increasingly pivotal in modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Future research concerning this compound will likely focus on developing more sustainable synthetic protocols.

A primary area of investigation will be the use of eco-friendly solvents and catalysts. Traditional cross-coupling reactions, a mainstay for functionalizing halopyridines, often rely on toxic solvents and heavy metal catalysts. A shift towards greener alternatives, such as reactions in water, supercritical fluids, or biodegradable solvents, is anticipated. Furthermore, the development of heterogeneous catalysts, which can be easily recovered and reused, will be crucial. These solid-supported catalysts not only reduce metal contamination in the final product but also streamline purification processes, thereby minimizing solvent waste.

Another promising avenue is the application of energy-efficient synthetic methods. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles with fewer byproducts. The potential for microwave-assisted functionalization of this compound represents a significant area for future exploration.

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Aqueous Cross-Coupling | Suzuki or Sonogashira coupling at the C2-iodo position using water as the solvent. | Reduced use of volatile organic compounds (VOCs), simplified workup. |

| Reusable Heterogeneous Catalysts | Palladium nanoparticles supported on charcoal or magnetic nanoparticles for cross-coupling reactions. | Catalyst can be easily filtered or magnetically separated and reused for multiple cycles. |

| Microwave-Assisted Synthesis | Rapid, controlled heating for aminocarbonylation or cyanation reactions. | Drastically reduced reaction times, improved reaction yields, and fewer side products. |

| Biocatalysis | Enzymatic resolution of chiral derivatives or selective functionalization. | High selectivity under mild conditions, use of renewable resources. |

Exploration of Novel Catalytic Systems for Highly Chemo- and Regioselective Functionalization

The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for selective functionalization. Future research will undoubtedly focus on refining and expanding the catalytic toolbox to exploit this reactivity difference with even greater precision.

Another emerging frontier is the use of photoredox catalysis. This approach uses light to drive chemical reactions, often enabling unique transformations that are not accessible through traditional thermal methods. The application of photoredox catalysis to the functionalization of this compound could open up new avenues for C-C and C-heteroatom bond formation under exceptionally mild conditions.

| Catalytic System | Target Transformation | Potential Advantage |

| Palladium with Advanced Ligands | Chemoselective Sonogashira coupling at the C2-iodo position. | High yields, low catalyst loading, and excellent functional group tolerance. |

| Copper-Catalyzed Coupling | Ullmann-type coupling to form C-O or C-N bonds at the C2 position. | Lower cost compared to palladium, different reactivity profile. |

| Nickel Dual Catalysis | Concurrent C-I and C-Br functionalization with different partners. | One-pot synthesis of highly complex pyridine (B92270) derivatives. |

| Photoredox Catalysis | Light-induced trifluoromethylation or borylation at the C2 position. | Access to novel derivatives under mild, radical-based conditions. |

Advanced Methodologies for Derivatization and Scaffold Expansion to Access Diverse Chemical Libraries

The ability to rapidly generate a large number of structurally diverse molecules is essential for drug discovery and materials science. This compound is an ideal starting point for the creation of such chemical libraries due to its multiple, orthogonally reactive sites.

Future research will likely focus on developing robust, one-pot, or sequential multi-reaction processes that leverage the distinct reactivity of the halogen atoms. For example, a synthetic sequence could involve a selective Suzuki coupling at the C2-iodo position, followed by a Buchwald-Hartwig amination at the C3-bromo position, and finally, a C-H activation/functionalization of the methyl group. Such strategies would allow for the rapid assembly of complex, three-dimensional structures from a single, readily available precursor.

Scaffold expansion, where the initial pyridine ring is used as a template to build larger, fused ring systems, is another exciting area. This could involve intramolecular cyclization reactions of appropriately functionalized derivatives of this compound to generate novel heterocyclic scaffolds. These new scaffolds could possess unique biological activities or material properties.

| Derivatization Strategy | Description | Potential Outcome |

| Sequential Cross-Coupling | Stepwise functionalization of the C2-iodo and C3-bromo positions with different coupling partners. | Rapid generation of a library of trisubstituted pyridines with diverse functionalities. |

| Late-Stage C-H Functionalization | Directing group-assisted or transition-metal-catalyzed functionalization of the C4 or C5 positions. | Access to previously hard-to-make substitution patterns on the pyridine ring. |

| Intramolecular Cyclization | Synthesis of a derivative with a tethered reactive group that can cyclize onto the pyridine ring. | Formation of novel fused bicyclic or tricyclic heterocyclic systems. |

| Scaffold Hopping | Ring-rearrangement or expansion reactions to transform the pyridine core into other heterocyclic systems. | Discovery of new chemical entities with potentially improved properties. |

Integration of Flow Chemistry and Automation in the Synthesis of this compound Derivatives

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to more efficient, safer, and scalable continuous operations. The application of these technologies to the synthesis of this compound derivatives holds immense promise.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers several advantages for handling the often highly exothermic and sensitive reactions used to functionalize halopyridines. The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, improving safety and reaction selectivity. Furthermore, unstable intermediates can be generated and used in situ, avoiding the need for their isolation and storage.

Pairing flow chemistry with automated synthesis platforms can enable the rapid and systematic exploration of reaction conditions to find the optimal parameters for a given transformation. This automated approach can also be used to synthesize large libraries of compounds for high-throughput screening by systematically varying the building blocks and reagents used in the flow system. The future of complex molecule synthesis will likely involve these automated "synthesis robots" that can design, execute, and optimize chemical reactions with minimal human intervention.

| Technology | Application in this compound Chemistry | Key Benefits |

| Continuous Flow Synthesis | Performing highly exothermic lithiation/borylation reactions in a controlled manner. | Enhanced safety, improved heat transfer, higher yields, and scalability. |

| Automated Reaction Optimization | Using robotic platforms to screen catalysts, solvents, and temperatures for cross-coupling reactions. | Rapid identification of optimal reaction conditions, saving time and resources. |

| High-Throughput Library Synthesis | Integrating a flow reactor with an automated liquid handler to synthesize a library of derivatives. | Accelerated discovery of new compounds with desired properties. |

| In-line Purification and Analysis | Coupling the output of a flow reactor to a continuous purification system (e.g., chromatography) and analytical instruments (e.g., NMR, MS). | Streamlined workflow from synthesis to pure compound with real-time quality control. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-iodo-6-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated pyridines often involves sequential halogenation. For bromo-iodo derivatives, a plausible approach is halogen exchange or directed ortho-metalation. For example, 2-bromo-6-methylpyridine can be synthesized via bromination of 2-chloro-6-methylpyridine with bromotrimethylsilane (TMS-Br) under heating . Adapting this, iodination at the 3-position may require selective protection of the methyl group and use of TMS-I or iodine monochloride (ICl). Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) critically impact regioselectivity and yield.

Q. How can researchers purify this compound to achieve >98% purity for catalytic applications?

- Methodological Answer : Solubility data for analogous compounds (e.g., 2-bromo-6-methylpyridine in chloroform and ethyl acetate ) suggest column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) as effective purification methods. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR can distinguish methyl (δ ~2.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). C NMR identifies halogenated carbons (C-I: δ ~90–100 ppm; C-Br: δ ~110–120 ppm) .

- HRMS : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular formula (CHBrIN).

- X-ray crystallography : Resolves substituent positions, as demonstrated for structurally similar organometallic complexes .

Advanced Research Questions

Q. How does the steric and electronic interplay between bromo and iodo substituents affect reactivity in cross-coupling reactions?

- Methodological Answer : The 3-iodo group is more reactive than bromo in Stille or Suzuki couplings due to lower bond dissociation energy. However, steric hindrance from the 6-methyl group may slow transmetallation. Nickel catalysts (e.g., Ni(COD) with bidentate ligands ) enhance efficiency by tolerating steric bulk. DFT studies (e.g., on analogous triazolo-pyridines ) can model electronic effects to optimize catalytic conditions.

Q. What strategies mitigate decomposition of this compound under storage or reaction conditions?

- Methodological Answer :

- Storage : Store in airtight, amber vials at –20°C under inert gas (Ar/N) to prevent hydrolysis or oxidative degradation .

- Reaction Stability : Use radical inhibitors (e.g., BHT) in coupling reactions to suppress homolytic cleavage of C-I bonds.

Q. How can researchers resolve contradictions in reported spectral data for halogenated pyridines like this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT ).

- Isotopic Labeling : Use N or C-labeled analogs to assign ambiguous signals.

- Multi-Technique Analysis : Combine X-ray crystallography and IR spectroscopy (C-I stretch: ~500 cm) to confirm substituent positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.